2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide
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Overview
Description
2,4,6-Trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyridine ring substituted with three chlorine atoms and a diethylcarbamoyl group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
2,4,6-Trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide typically involves the amidation of 2,4,6-trichloronicotinic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide or using catalytic methods to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Amidation and Transamidation: The amide group can be modified through amidation or transamidation reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the original compound
- Modified amides through amidation or transamidation
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and diethylcarbamoyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
- 2,4,6-Trichloronicotinamide
- 2,4,6-Trichloropyridine-3-carboxylic acid
- N,N-Diethyl-2,4,6-trichloronicotinamide
Comparison: Compared to similar compounds, 2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide exhibits unique properties due to the presence of the diethylcarbamoyl group. This group enhances its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3N3O2/c1-3-17(4-2)11(19)16-10(18)8-6(12)5-7(13)15-9(8)14/h5H,3-4H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKUDLKFQJFSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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